Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate

Tautomerism Regiochemical fidelity Hydrogen bonding

Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate (CAS 74440-36-1; molecular formula C₇H₁₂N₄O₂; MW 184.20 g/mol) is a fully substituted 3,5-diaminopyrazole bearing an N1-methyl group and a C4-ethyl ester. It belongs to the 3,5-diaminopyrazole class, compounds recognized as versatile synthetic intermediates for constructing fused heterocyclic systems—particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines—which are core scaffolds in kinase inhibitor drug discovery.

Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
CAS No. 74440-36-1
Cat. No. B13937852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate
CAS74440-36-1
Molecular FormulaC7H12N4O2
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1N)C)N
InChIInChI=1S/C7H12N4O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3,9H2,1-2H3,(H2,8,10)
InChIKeyVVJHWEDVOJGXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-Diamino-1-Methyl-1H-Pyrazole-4-Carboxylate (CAS 74440-36-1): Sourcing Guide for a Regiospecifically Protected Diaminopyrazole Building Block


Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate (CAS 74440-36-1; molecular formula C₇H₁₂N₄O₂; MW 184.20 g/mol) is a fully substituted 3,5-diaminopyrazole bearing an N1-methyl group and a C4-ethyl ester . It belongs to the 3,5-diaminopyrazole class, compounds recognized as versatile synthetic intermediates for constructing fused heterocyclic systems—particularly pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines—which are core scaffolds in kinase inhibitor drug discovery [1]. The N1-methyl substitution distinguishes it from the more common N1-unsubstituted 3,5-diaminopyrazole-4-carboxylates by eliminating annular tautomerism, thereby fixing the regioisomeric identity for downstream chemistry.

Why Ethyl 3,5-Diamino-1-Methyl-1H-Pyrazole-4-Carboxylate Cannot Be Casually Replaced by N1-Unsubstituted or Mono-Amino Analogs


The 3,5-diaminopyrazole-4-carboxylate scaffold presents three independently tunable positions—N1, C3-NH₂, C5-NH₂, and C4-ester—that collectively govern chemoselectivity in cyclocondensation reactions. Substituting the N1-methyl derivative with an N1-H analog (e.g., CAS 6825-71-4) introduces an additional H-bond donor and enables annular prototropic tautomerism, which can divert reaction regiochemistry toward undesired isomeric products [1]. Conversely, replacing the 3,5-diamino pattern with a mono-amino analog (e.g., CAS 31037-02-2) eliminates the bifunctional nucleophilic character required for constructing fused pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine ring systems in a single operation [2]. The ethyl ester (vs. methyl ester or free carboxylic acid) further modulates solubility and reactivity during downstream acylation or hydrolysis steps. These structural interdependencies mean that generic substitution without explicit experimental validation carries a high risk of synthetic failure or off-target product formation.

Quantitative Differentiation Evidence for Ethyl 3,5-Diamino-1-Methyl-1H-Pyrazole-4-Carboxylate vs. Closest Analogs


N1-Methylation Eliminates Annular Tautomerism: Hydrogen Bond Donor Count Comparison vs. N1-Unsubstituted Analog

The target compound bears an N1-methyl group, reducing its hydrogen bond donor (HBD) count to 2 (both from the C3 and C5 –NH₂ groups). In contrast, the directly analogous N1-unsubstituted ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS 6825-71-4) possesses an additional N1–H donor, yielding an HBD count of 3 . This difference is functionally significant because N1-unsubstituted pyrazoles undergo rapid annular tautomeric exchange in solution, producing an equilibrating mixture of 1H-pyrazole regioisomers that can react at either N1 or N2 positions [1]. The N1-methyl group in the target compound locks the substitution pattern, ensuring exclusive reaction at the C3 and C5 amino groups and eliminating isomeric byproducts that complicate purification and reduce effective yield in multi-step syntheses.

Tautomerism Regiochemical fidelity Hydrogen bonding Crystal engineering

Dual 3,5-Diamino Functionality Enables Single-Step Pyrazolo[1,5-a]pyrimidine Cyclocondensation vs. Mono-Amino Analog Inability

Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate (the N1-H analog of the target compound) has been demonstrated to undergo direct cyclocondensation with 1,1,3,3-tetramethoxypropane to afford ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate [1]. This reaction exploits the 5-NH₂ group for initial imine formation followed by intramolecular cyclization onto the C4-ester or the pyrazole C-3 position. A mono-amino analog such as ethyl 5-amino-1-methylpyrazole-4-carboxylate (CAS 31037-02-2) lacks the second nucleophilic amino group and cannot participate in this bicyclization pathway, requiring alternative multi-step sequences to achieve the same fused pyrimidine scaffold. The target compound, bearing N1-methyl protection, is predicted to undergo analogous cyclocondensation with the advantage of regioisomeric homogeneity at N1 (see Evidence Item 1).

Heterocyclic synthesis Cyclocondensation Fused pyrimidines Kinase inhibitor intermediate

Ethyl Ester vs. Free Carboxylic Acid: Impact on Downstream Reactivity and Solubility

The target compound presents as the ethyl ester, differing from its direct free-acid analog 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 74440-37-2, MW 156.14) . The ethyl ester form (MW 184.20) is preferred when the C4-carboxylate must be carried through multiple synthetic steps as a protected group, only to be deprotected to the carboxylic acid at a late stage for amide coupling or salt formation. Direct use of the free acid introduces a polar, ionizable moiety that complicates chromatographic purification and can interfere with cyclocondensation reactions requiring anhydrous or aprotic conditions. Conversely, the ethyl ester provides greater organic solubility and can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to liberate the free acid when desired [1].

Ester hydrolysis Prodrug design Solubility Lipophilicity

Structure Confirmation: Spectroscopic Differentiation of N1-Methyl Isomer from N2-Methyl Isomer by ¹H/¹³C NMR

In the synthesis of N-methylated diaminopyrazoles, N1 vs. N2 methylation yields regioisomeric products with identical molecular formulas but distinct spectroscopic signatures and divergent reactivity. Published studies on isomeric N-methylated 5-amino-3,4-dicyanopyrazoles demonstrate that ¹H and ¹³C NMR chemical shifts can unambiguously assign the methylation position, with N1-methyl derivatives showing characteristic pyrazole C3 and C5 shifts that differ from N2-methyl isomers by 3–8 ppm in ¹³C NMR [1]. For the target compound, the N1-methyl assignment is confirmed by the IUPAC name and the absence of an N–H signal on the pyrazole ring nitrogen. This is critical for procurement because an incorrectly methylated isomer (N2-methyl) would place the methyl group adjacent to the C3-amino, altering the steric and electronic environment at the key nucleophilic center and potentially abolishing the desired regioselectivity in cyclization reactions.

NMR spectroscopy Isomer identification Quality control Regioisomer confirmation

Patent-Cited Utility as a 3,5-Diaminopyrazole Kinase Inhibitor Intermediate: Contextual Differentiation from Generic Pyrazole Building Blocks

The 3,5-diaminopyrazole scaffold, specifically including N1-substituted variants, is claimed in multiple patent families as a core intermediate for regulated-in-COPD (RC) kinase inhibitors [1][2]. US Patent 9,365,556 B2 (Axikin Pharmaceuticals) exemplifies 3,5-diaminopyrazoles of Formula IA that modulate RC kinase activity for treating COPD and inflammatory diseases [1]. While the target compound itself is not the final bioactive molecule, its substitution pattern (N1-methyl, C4-ethyl ester, C3/C5 free –NH₂) maps directly onto the general Markush structures in these patents, positioning it as a late-stage diversifiable intermediate. In contrast, generic pyrazole-4-carboxylate building blocks lacking the 3,5-diamino substitution pattern or bearing different N1-substituents fall outside the claim scope and cannot lead to the same final compounds via the disclosed synthetic routes.

Kinase inhibitor RC kinase COPD Pharmaceutical intermediate

Highest-Confidence Application Scenarios for Ethyl 3,5-Diamino-1-Methyl-1H-Pyrazole-4-Carboxylate


Late-Stage Diversifiable Intermediate for RC Kinase and Related Kinase Inhibitor Programs

Based on the 3,5-diaminopyrazole kinase inhibitor patent landscape [1], the target compound is best deployed as a protected, regioisomerically pure intermediate for constructing N1-methyl-substituted pyrazoloazine/pyrazoloazole kinase inhibitor libraries. The N1-methyl group locks the scaffold against tautomeric equilibration, ensuring reproducible SAR across analog series, while the C4-ethyl ester can be hydrolyzed at the penultimate step for amide conjugation with amine-containing warheads. This scenario is supported by the compound's structural mapping onto the Markush formulae of US 9,365,556 B2 and related filings.

Precursor for Regioisomerically Pure Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Libraries

As established by the demonstrated cyclocondensation of the N1-H analog with 1,1,3,3-tetramethoxypropane to form pyrazolo[1,5-a]pyrimidines [2], the target compound—with its fixed N1-methyl—is the preferred substrate when regioisomeric purity at the pyrazole N1 position is required. The 3,5-diamino motif permits one-step access to both [1,5-a] and [3,4-d] fused systems depending on the bidentate electrophile chosen (1,3-dicarbonyl equivalents vs. formamide/carbon disulfide), a versatility not available from mono-amino pyrazole building blocks.

Multi-Step Heterocyclic Synthesis Requiring Protected Carboxylate Transport

The ethyl ester protection of the C4-carboxylate is advantageous in synthetic sequences involving strongly basic or nucleophilic conditions that would deprotonate or derivatize a free carboxylic acid. The ester can be carried through alkylation, cyclization, and cross-coupling steps and hydrolyzed in the final step under mild conditions [3]. This makes the target compound the appropriate procurement choice over the free acid analog (CAS 74440-37-2) for any synthesis plan exceeding two steps.

Quality Control and Analytical Reference for N1-Methyl-3,5-diaminopyrazole Regioisomer Confirmation

Due to the known challenge of N1 vs. N2 methylation ambiguity in unsymmetrical pyrazoles, the target compound serves as a reference standard for confirming correct N1-methylation in synthesized batches by ¹H/¹³C NMR [4]. This is particularly relevant when scaling up N-methylation reactions that could generate isomeric mixtures, where spectroscopic benchmarking against the authentic N1-methyl isomer is essential for batch release.

Quote Request

Request a Quote for Ethyl 3,5-diamino-1-methyl-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.